4-(7-乙氧基-1-苯并呋喃-2-基)-6,8-二甲基色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

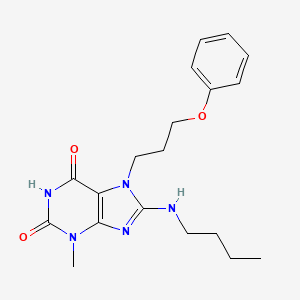

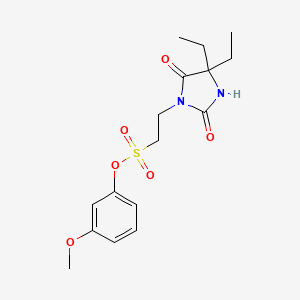

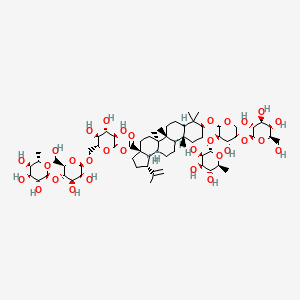

“4-(7-Ethoxy-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one” is a synthetic compound . It has a molecular formula of C21H18O4 and a molecular weight of 334.371 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a set of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives was synthesized via the base-catalyzed Claisen-Schmidt reaction .Molecular Structure Analysis

The molecular structure of “4-(7-Ethoxy-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one” consists of a benzofuran ring attached to a chromen-2-one ring via an ethoxy bridge .科学研究应用

识别与合成

- 研究已识别并合成了氨基丙基苯并呋喃的各种异构体,包括与 4-(7-乙氧基-1-苯并呋喃-2-基)-6,8-二甲基色烯-2-酮 相关的 5-APB 和 6-APB。这些化合物可通过气相色谱和液相色谱分离,从而确认了它们在互联网购买产品中的同一性 (Stańczuk 等人,2013)。

- 从 3,5-二甲氧基苯乙酸中获得了双苄基氧杂环的有效合成,包括非天然 7-甲氧基-5-(2-苯乙基)色烯-2-酮 (Kumbhar 等人,2007)。

生物学和药理应用

- 苯并呋喃衍生物已被研究其作为致幻色胺的生物等排体的潜力。某些致幻剂的苯并呋喃类似物被评估了它们在血清素受体上的亲和力,表明在血清素受体配体的设计中具有潜在的应用 (Tomaszewski 等人,1992)。

- 新的苯并呋喃衍生物在体外抗 HIV-1 和 HIV-2 活性方面显示出潜力,表明它们可用于开发抗病毒疗法 (Mubarak 等人,2007)。

化学合成和分析

- 一项研究描述了磺酰基苯并呋喃-3-酮和色满-4-酮的简明一锅合成,展示了一种生成碳-氧和碳-碳键的有效方法 (Chang 等人,2018)。

- 不饱和碳上的碳正离子反应通过乙烯基阳离子导致苯并呋喃的形成,提供了溶剂分解反应和分子内环化的机制见解 (Sonoda 等人,1976)。

抗菌疗法中的新兴应用

- 苯并呋喃及其衍生物由于其结构特征和生物活性,已成为开发抗菌剂的有前途的结构。正在探索这些化合物对各种微生物的有效性及其在药物发现中的潜力 (Hiremathad 等人,2015)。

未来方向

Benzofuran derivatives, including “4-(7-Ethoxy-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one”, have shown potential anticancer activity, suggesting they could be further developed as chemotherapeutic agents . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

作用机制

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant inhibitory activity against cholinesterase and Aβ self-aggregation .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that multiple pathways may be influenced .

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes at both the molecular and cellular levels.

属性

IUPAC Name |

4-(7-ethoxy-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-18(24-21(14)17)15-11-19(22)25-20-13(3)8-12(2)9-16(15)20/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCKXNZSZZTTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C(C=C(C=C34)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2565802.png)

![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)

![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)